

Application Notes and Protocols for Culturing Cells with the iHAC Vector

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	iHAC	
Cat. No.:	B15571072	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inducible Human Artificial Chromosome (**iHAC**) vector represents a significant advancement in gene delivery technology, offering a stable, non-integrating platform for expressing large or multiple transgenes in mammalian cells.[1][2] Unlike viral vectors, HACs exist as independent chromosomes within the host cell nucleus, mitigating the risks of insertional mutagenesis and gene silencing often associated with genomic integration.[2][3] Their ability to carry large DNA fragments, up to several megabases, allows for the introduction of entire genomic loci with their native regulatory elements.[2] This makes the **iHAC** system an invaluable tool for a range of applications, including cell line engineering, gene function studies, drug discovery, and the development of cell-based therapies.[4]

This document provides detailed protocols for the transfer of an **iHAC** vector from a donor cell line (typically CHO cells) to a recipient human cell line using Microcell-Mediated Chromosome Transfer (MMCT), followed by methods for selection and validation of the resulting transgenic cell lines.

Key Experimental Protocols Protocol 1: Preparation of Donor Cells and Microcell Formation

This protocol describes the induction of micronuclei in the **iHAC**-containing donor CHO cell line, which is the first step in preparing for chromosome transfer.

Materials:

- iHAC-containing CHO donor cells
- Culture medium (e.g., Ham's F-12 with 10% FBS)
- Colcemid solution (10 μg/mL)
- Cytochalasin B solution (10 mg/mL in DMSO)
- Serum-free culture medium
- Trypsin-EDTA

Procedure:

- Cell Seeding: Seed the iHAC-containing CHO donor cells in multiple T-75 flasks and grow them to 80-90% confluency.
- Micronucleation Induction: Replace the culture medium with fresh medium containing Colcemid to a final concentration of 0.1 μg/mL. Incubate the cells for 48 hours to induce micronuclei formation.
- Enucleation:
 - Prepare an enucleation medium by adding Cytochalasin B to serum-free medium to a final concentration of 10 μg/mL.
 - Wash the cells with PBS and trypsinize them to create a single-cell suspension.
 - Centrifuge the cell suspension and resuspend the pellet in the prepared enucleation medium.
 - Incubate for 30 minutes at 37°C.

- Microcell Isolation:
 - Load the cell suspension onto a discontinuous Percoll gradient.
 - Centrifuge at 20,000 x g for 60 minutes at 37°C.
 - Carefully collect the layer containing the microcells.
- Purification: Wash the collected microcells with serum-free medium to remove residual Percoll and Cytochalasin B. The purified microcells are now ready for fusion with recipient cells.

Protocol 2: Microcell-Mediated Chromosome Transfer (MMCT)

This protocol details the fusion of purified microcells with the target recipient human cell line.

Materials:

- Purified microcells from Protocol 1
- Recipient human cells (e.g., HT1080, HEK293)
- Phytohemagglutinin-P (PHA-P)
- Polyethylene glycol (PEG) 1500
- Serum-free culture medium
- Complete culture medium for recipient cells
- Selection agent (e.g., G418, Blasticidin S, depending on the iHAC vector's selection marker)

Procedure:

 Prepare Recipient Cells: Seed recipient cells in T-25 flasks or 6-well plates and grow to 70-80% confluency.

· Cell Adhesion:

- On the day of fusion, wash the recipient cells with serum-free medium.
- Add a suspension of purified microcells to the recipient cells.
- Add PHA-P to a final concentration of 100 µg/mL to agglutinate the microcells to the recipient cell surface.
- Incubate for 15-20 minutes at 37°C.

Cell Fusion:

- Carefully remove the medium and add a 50% (w/v) solution of PEG 1500 for exactly 1-2 minutes to induce fusion.
- Gently wash the cells three times with serum-free medium to remove all traces of PEG.
- Add complete culture medium to the cells.
- Recovery: Incubate the cells for 24-48 hours to allow for recovery and chromosome transfer.
- Selection: After the recovery period, replace the medium with a complete culture medium containing the appropriate selection agent.
- Clonal Expansion: Continue to culture the cells, changing the selection medium every 3-4
 days, until resistant colonies appear (typically 2-3 weeks). Isolate and expand individual
 colonies for further analysis.

Protocol 3: Validation of iHAC Transfer and Transgene Expression

This protocol describes methods to confirm the successful transfer of the **iHAC** and analyze the expression of the transgene.

Materials:

Genomic DNA isolation kit

- PCR primers specific for a gene on the iHAC
- Fluorescence in situ Hybridization (FISH) probes (e.g., human Cot-1 DNA for the HAC backbone, and a specific probe for the inserted gene cassette)
- DAPI stain
- RNA isolation kit
- cDNA synthesis kit
- Primers for quantitative real-time PCR (qRT-PCR) for the transgene and a housekeeping gene (e.g., GAPDH)

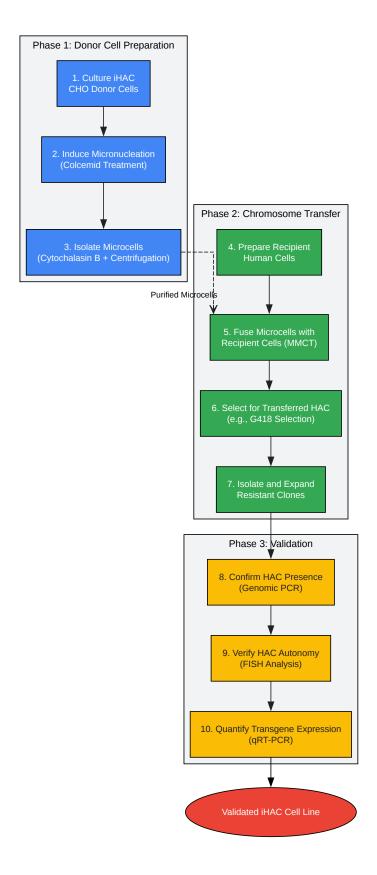
Procedure:

- Genomic PCR:
 - Isolate genomic DNA from expanded clones.
 - Perform PCR using primers specific for a unique sequence on the iHAC (e.g., the selection marker or transgene). The presence of a PCR product of the correct size indicates the presence of the iHAC.
- Fluorescence in situ Hybridization (FISH):
 - Prepare metaphase chromosome spreads from the selected clones.
 - Perform FISH using a digoxigenin-labeled probe for the HAC backbone (e.g., alphoid satellite DNA) and a biotin-labeled probe for the transgene cassette.[5]
 - Counterstain the chromosomes with DAPI.
 - Visualize using a fluorescence microscope. A separate, small chromosome signal positive for both probes confirms the autonomous presence of the iHAC.[5]
- Quantitative Real-Time PCR (qRT-PCR) for Expression Analysis:

- Isolate total RNA from the validated clones.
- Synthesize cDNA from the RNA.
- Perform qRT-PCR using primers for the transgene and a reference housekeeping gene.
- Analyze the relative expression level of the transgene. Transcript levels can be standardized to the housekeeping gene to compare expression across different clones.[5]

Data Presentation

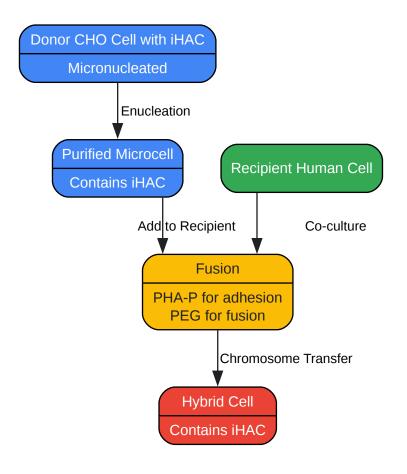
The following table summarizes representative quantitative data from experiments involving **iHAC** vectors, demonstrating the efficiency of transfer and the levels of transgene expression that can be achieved.



Parameter	Method	Cell Line	Vector	Result	Reference
MMCT Efficiency	Colony Formation Assay	HFL-1	iHAC/X53	1 x 10 ⁻⁴ - 1 x 10 ⁻⁵	[5]
Transgene Expression	qRT-PCR	СНО	iHAC/X53	Stable and comparable expression of Klf4, c-Myc, Sox2, and Oct4 relative to a control vector (iHAC2/mp25).	[5]
Vector Stability	FISH Analysis	CHO, HT1080	iHAC/X53, 21HAC, tet-O HAC	HAC vector maintained independentl y from host chromosome s.	[2][5]
Gene Insertion Efficiency	Recombinase -Mediated Cassette Exchange (RMCE)	Human iPS Cells	HAC with dual RMCE sites	Successful replacement of a pre-integrated cassette with an incoming vector, confirmed by fluorescence change.	[6]

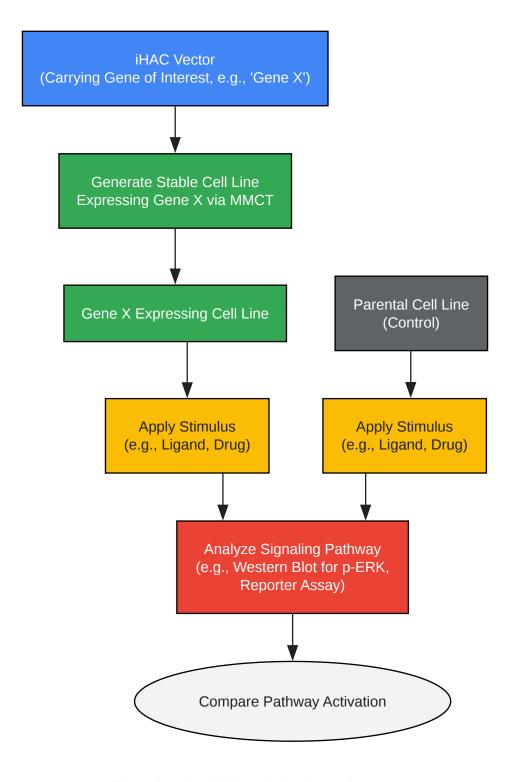
Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and logical relationships involved in using the **iHAC** vector system.



Click to download full resolution via product page

Caption: Workflow for generating and validating a stable cell line using the iHAC vector.



Click to download full resolution via product page

Caption: The process of Microcell-Mediated Chromosome Transfer (MMCT).

Click to download full resolution via product page

Caption: Using an **iHAC**-engineered cell line to investigate a signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. A bi-HAC vector system towards gene and cell therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human artificial chromosome (HAC) vector with a conditional centromere for correction of genetic deficiencies in human cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the efficiency of gene insertion in a human artificial chromosome vector and its transfer in human-induced pluripotent stem cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Culturing Cells with the iHAC Vector]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571072#culturing-cells-with-the-ihac-vector]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com